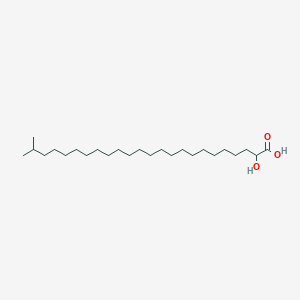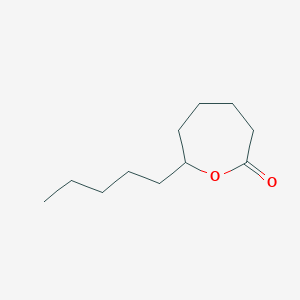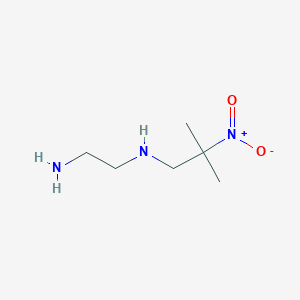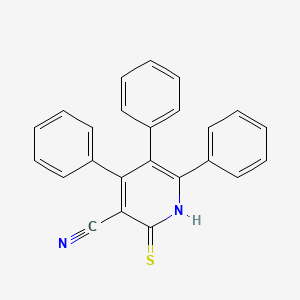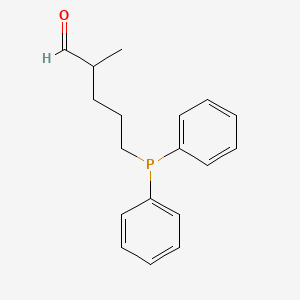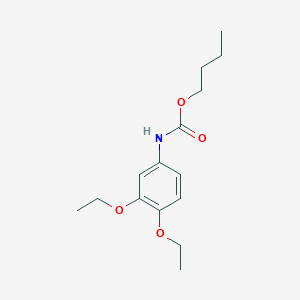
Butyl (3,4-diethoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (3,4-diethoxyphenyl)carbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by the presence of a butyl group attached to the carbamate nitrogen and two ethoxy groups on the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (3,4-diethoxyphenyl)carbamate typically involves the reaction of 3,4-diethoxyphenyl isocyanate with butanol. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds via the nucleophilic attack of the butanol on the isocyanate group, forming the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Butyl (3,4-diethoxyphenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3,4-diethoxyphenol and butylamine.
Oxidation: Oxidative cleavage of the carbamate group can occur, leading to the formation of corresponding amides or esters.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Hydrolysis: 3,4-diethoxyphenol and butylamine.
Oxidation: Corresponding amides or esters.
Substitution: Nitrated or halogenated derivatives of the original compound.
科学的研究の応用
Butyl (3,4-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
Isopropyl (3,4-diethoxyphenyl)carbamate: Similar structure but with an isopropyl group instead of a butyl group.
Ethyl (3,4-diethoxyphenyl)carbamate: Similar structure but with an ethyl group instead of a butyl group.
Methyl (3,4-diethoxyphenyl)carbamate: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl (3,4-diethoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications. The presence of two ethoxy groups on the phenyl ring enhances its stability and reactivity in chemical reactions.
特性
| 113932-77-7 | |
分子式 |
C15H23NO4 |
分子量 |
281.35 g/mol |
IUPAC名 |
butyl N-(3,4-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C15H23NO4/c1-4-7-10-20-15(17)16-12-8-9-13(18-5-2)14(11-12)19-6-3/h8-9,11H,4-7,10H2,1-3H3,(H,16,17) |
InChIキー |
YIRJWYDQEYPRIP-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)NC1=CC(=C(C=C1)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)
